3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the molecular formula and a molecular weight of 258.13 g/mol. It is categorized under indazole derivatives, which are known for their biological activities and potential applications in medicinal chemistry. The compound's unique structure includes a dioxaborolane moiety, which is often utilized in organic synthesis and pharmaceuticals due to its ability to form stable complexes with various substrates.
The compound can be sourced from chemical suppliers such as AChemBlock and Sigma-Aldrich, where it is typically offered in high purity (around 97%) for research purposes. It falls under the broader category of boron-containing compounds, specifically those featuring dioxaborolane groups, which are recognized for their utility in synthetic organic chemistry.
The synthesis of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and selectivity for the desired product. Reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates.
The structure of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole features:
The compound's three-dimensional conformation is critical for its reactivity and interaction with biological targets.
The compound can participate in several chemical reactions:
These reactions are typically facilitated by catalysts such as palladium or nickel complexes and require specific conditions (temperature, solvent) to optimize yield and selectivity.
The mechanism of action for this compound is largely dependent on its interactions within biological systems. The indazole core is known to exhibit various pharmacological effects:
Research indicates that modifications on the indazole framework can significantly alter its biological activity and selectivity towards specific targets.
Relevant data on melting point and boiling point are not provided but can be determined through experimental methods.
3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has potential applications in:
Boronation at the C7 position of the indazole scaffold is achieved through two principal methodologies. The direct Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts such as dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct in aprotic solvents (e.g., 1,4-dioxane). This method yields 60–75% of the boronate ester but requires rigorous oxygen exclusion to prevent protodeboronation [1] . Alternatively, halogenation-borylation sequences start with electrophilic halogenation at C7 using reagents like N-bromosuccinimide, followed by palladium-catalyzed Miyaura borylation. This approach achieves higher regioselectivity (≥95%) and yields (80–92%) but necessitates additional purification steps [3] [6]. Microwave-assisted borylation (100–120°C, 30 minutes) enhances reaction efficiency, reducing typical reaction times from 24 hours to 1–2 hours .
Table 1: Comparative Analysis of Boronation Methods
Method | Catalyst System | Yield Range | Reaction Time | Key Advantage |
---|---|---|---|---|
Direct Miyaura Borylation | Pd(dppf)Cl₂ / KOAc | 60–75% | 12–24 hours | Fewer synthetic steps |
Halogenation-Borylation | Pd(OAc)₂ / SPhos / K₃PO₄ | 80–92% | 6–8 hours | Superior regioselectivity |
Microwave-Assisted | PdCl₂(PPh₃)₂ / B₂Pin₂ / KOAc | 78–85% | 0.5–2 hours | Rapid reaction completion |
The indazole core is constructed via Fischer cyclization or Madelung synthesis. Fischer cyclization uses arylhydrazones derived from 2-methyl-3-nitrobenzaldehyde, cyclized under acidic conditions (polyphosphoric acid, 120°C) to yield 7-nitro-3-methylindazole (85–90% yield). Subsequent catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to an amine, which is then diazotized and transformed into the C7-boronate precursor [6] [8]. In contrast, Madelung synthesis employs ortho-toluidine derivatives treated with isoamyl nitrite under strong base conditions (sodium ethoxide), achieving cyclization at 160°C with 70–75% yield. This method avoids nitro intermediates but requires high-temperature handling . Recent advances utilize cascade cyclization of 2-azidoaryl aldehydes with ethyl diazoacetate, generating 3-methylindazoles directly in a single pot (65% yield) [6].
The C3-methyl group is incorporated through three strategic pathways:
Palladium-catalyzed Suzuki-Miyaura coupling of the boronate ester with aryl halides demands precise catalyst optimization. Bulky phosphine ligands (e.g., SPhos, RuPhos) prevent palladium black formation and enhance turnover numbers. Catalyst systems like tris(dibenzylideneacetone)dipalladium(0) with SPhos in tetrahydrofuran/water (10:1) at 80°C achieve >95% coupling yield with electron-deficient aryl bromides [3] [6]. Heterogeneous catalysts (e.g., Pd/C, Pd-enriched MOFs) enable catalyst recyclability, reducing residual palladium in pharmaceuticals to <5 ppm per International Council for Harmonisation guidelines [3]. Ligand-free systems using palladium acetate in aqueous ethanol facilitate couplings at 50°C but are limited to activated substrates like 4-bromonitrobenzene [6].
Table 2: Palladium Catalyst Systems for Functionalization
Catalyst System | Ligand | Reaction Conditions | Yield Range | Substrate Scope |
---|---|---|---|---|
Pd(OAc)₂ / SPhos | SPhos | THF/H₂O, 80°C | 85–95% | Aryl bromides, chlorides |
Pd₂(dba)₃ / RuPhos | RuPhos | 1,4-Dioxane, 100°C | 75–88% | Sterically hindered aryl |
Pd/C (heterogeneous) | None | Ethanol/H₂O, 70°C | 90–92% | Activated aryl halides |
Pd(OAc)₂ (ligand-free) | None | Ethanol/H₂O, 50°C | 60–70% | Electron-deficient aryl |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2